![molecular formula C26H22ClN3O3S B2992438 2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894555-85-2](/img/structure/B2992438.png)

2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

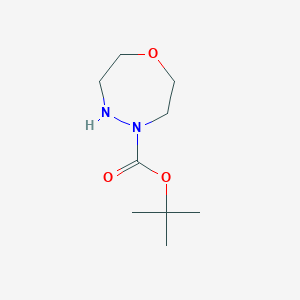

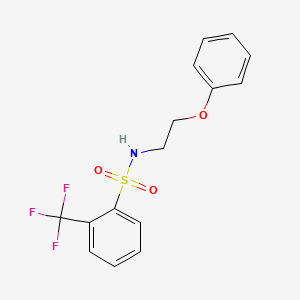

The compound appears to contain several structural motifs common in organic chemistry, including a chlorophenyl group, a spiro[indoline-3,2’-thiazolidin] moiety, and a phenethylacetamide group . These groups are often found in various bioactive compounds and pharmaceuticals.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods such as multi-component reactions, click reactions, and nano-catalysis .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the spiro[indoline-3,2’-thiazolidin] moiety . X-ray crystallography could potentially be used to determine its structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the chlorophenyl and phenethylacetamide groups . These groups could potentially undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic acyl substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Synthesis of Functionalized Spiroisoxazolidines

This compound is used in the synthesis of functionalized spiroisoxazolidines . The 1,3-dipolar cycloaddition of 2-(2-oxoindoline-3-ylidene)acetates with functionalized aldo- and ketonitrones proceeds with good selectivity to provide new highly functionalized 5-spiroisoxazolidines .

Anticancer Activity

A number of the spiro compounds obtained from this compound have shown anticancer activity . This makes it a valuable compound in the field of medicinal chemistry.

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . This compound can be used in the synthesis of these indole derivatives.

Synthesis of Dispiro Derivatives

The compound is used in the practical 1,3-dipolar cycloaddition reaction to synthesize dispiro derivatives . These derivatives have moderate yields and their stereochemistry configuration was demonstrated by single crystal X-ray diffraction .

Reversibility of Reactions

A characteristic feature of the reactions involving this compound is reversibility . This allows for the control of the diastereoselectivity of cycloaddition .

Synthesis of 1,3-Aminoalcohols or Spirolactones

The reduction of the adducts obtained from this compound using zinc powder in acetic acid leads to 1,3-aminoalcohols or spirolactones .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Mode of Action

Thiazolidine derivatives, like the one , are known to exhibit a variety of biological properties including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to interact with various biological targets . The diversity in the biological response makes thiazolidine a highly prized moiety .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine and its derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a variety of biological properties, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It is known that the synthesis of thiazolidine derivatives can be influenced by various factors, including the use of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .

properties

IUPAC Name |

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3S/c27-19-9-6-10-20(15-19)30-24(32)17-34-26(30)21-11-4-5-12-22(21)29(25(26)33)16-23(31)28-14-13-18-7-2-1-3-8-18/h1-12,15H,13-14,16-17H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOKFYNGEYLSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)

![N-benzyl-2-[(4-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2992364.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992365.png)

![8-bromo-3-methyl-1-[(2-methylphenyl)methyl]-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2992367.png)

![4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2992370.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2992377.png)